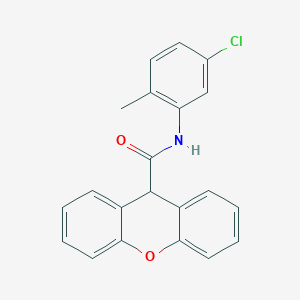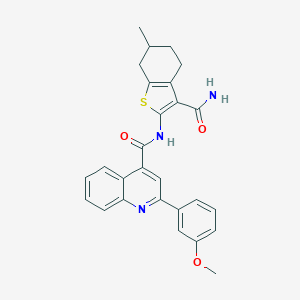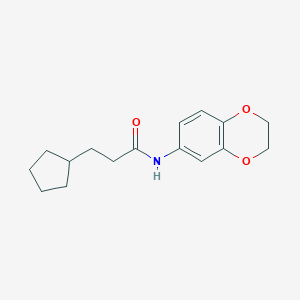![molecular formula C28H24N2O7S4 B333369 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B333369.png)
4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a unique combination of benzoxazole, quinoline, and dithiole moieties
准备方法
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the benzoxazole moiety: This can be achieved by reacting 2-aminophenol with appropriate aldehydes or ketones under acidic conditions.
Synthesis of the quinoline derivative: The quinoline core is typically synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling of the benzoxazole and quinoline units: This step involves the formation of a thioether linkage between the benzoxazole and quinoline moieties using thiol reagents.
Formation of the dithiole ring: The final step includes the cyclization of the intermediate compound to form the dithiole ring, which is facilitated by the use of strong bases and high temperatures.
化学反应分析
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
科学研究应用
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices.
作用机制
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The benzoxazole and quinoline moieties are known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The dithiole ring may also contribute to the compound’s reactivity by facilitating redox reactions .
相似化合物的比较
Dimethyl 2-(1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with similar compounds such as:
Ethyl 2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino-4-methyl-1,3-thiazole-5-carboxylate: This compound shares the benzoxazole and thiazole moieties but differs in the presence of a thiazole ring instead of a quinoline ring.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound contains a benzimidazole ring instead of a benzoxazole ring, leading to different chemical properties and reactivity.
属性
分子式 |
C28H24N2O7S4 |
|---|---|
分子量 |
628.8 g/mol |
IUPAC 名称 |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O7S4/c1-28(2)23(38)20(26-40-21(24(32)35-4)22(41-26)25(33)36-5)15-12-14(34-3)10-11-17(15)30(28)19(31)13-39-27-29-16-8-6-7-9-18(16)37-27/h6-12H,13H2,1-5H3 |
InChI 键 |
FOPBNIXYWDMXAK-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=CC(=C3)OC)C |
规范 SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CSC4=NC5=CC=CC=C5O4)C=CC(=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzamide](/img/structure/B333287.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B333291.png)
![methyl 2-chloro-5-[[(Z)-[1-(2,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333292.png)
![propyl 4-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]benzoate](/img/structure/B333295.png)

![7-ethoxy-5-[(4-fluorophenyl)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B333299.png)
![Isopropyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B333301.png)
![N~1~-[1-(1-ADAMANTYL)ETHYL]-2-{[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE](/img/structure/B333302.png)
![methyl 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-chlorobenzoate](/img/structure/B333303.png)

![dimethyl 2-(1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B333305.png)
![4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B333307.png)
